Cas no 1126636-29-0 (4-(2-Methoxyphenyl)oxazole)
4-(2-Methoxyphenyl)oxazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Methoxyphenyl)oxazole
- 4-(2-methoxyphenyl)-1,3-oxazole
- J-513319
- 1126636-29-0
- DB-294642
- G73321
- DTXSID50744821
-
- Inchi: 1S/C10H9NO2/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3
- InChI Key: ATWPVFSNULMMQD-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1C1=COC=N1
Computed Properties
- Exact Mass: 175.063328530g/mol
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.3Ų
4-(2-Methoxyphenyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191288-1g |
4-(2-methoxyphenyl)oxazole |
1126636-29-0 | 95% | 1g |
$556 | 2021-08-05 | |
| Chemenu | CM191288-1g |
4-(2-methoxyphenyl)oxazole |
1126636-29-0 | 95% | 1g |
$509 | 2023-02-19 | |
| 1PlusChem | 1P0099W3-100mg |
4-(2-Methoxyphenyl)oxazole |
1126636-29-0 | 97% | 100mg |
$221.00 | 2023-12-26 | |
| 1PlusChem | 1P0099W3-250mg |
4-(2-Methoxyphenyl)oxazole |
1126636-29-0 | 97% | 250mg |
$335.00 | 2023-12-26 | |
| Aaron | AR009A4F-100mg |
4-(2-Methoxyphenyl)oxazole |
1126636-29-0 | 95% | 100mg |
$127.00 | 2025-02-13 | |
| Aaron | AR009A4F-250mg |
4-(2-Methoxyphenyl)oxazole |
1126636-29-0 | 95% | 250mg |
$204.00 | 2025-02-13 | |
| Aaron | AR009A4F-1g |
4-(2-Methoxyphenyl)oxazole |
1126636-29-0 | 95% | 1g |
$437.00 | 2025-02-13 | |
| Aaron | AR009A4F-5g |
4-(2-Methoxyphenyl)oxazole |
1126636-29-0 | 95% | 5g |
$1699.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1687551-100mg |
4-(2-Methoxyphenyl)oxazole |
1126636-29-0 | 95% | 100mg |
¥1124.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1687551-250mg |
4-(2-Methoxyphenyl)oxazole |
1126636-29-0 | 95% | 250mg |
¥1816.00 | 2024-08-09 |
4-(2-Methoxyphenyl)oxazole Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 4-(2-Methoxyphenyl)oxazole
4-(2-Methoxyphenyl)oxazole: A Comprehensive Overview
4-(2-Methoxyphenyl)oxazole, with the CAS number 1126636-29-0, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure and versatile biological activities, has garnered considerable attention in recent years. This article aims to provide a detailed and comprehensive overview of 4-(2-Methoxyphenyl)oxazole, including its chemical properties, synthesis methods, biological activities, and potential applications in drug development.
Chemical Properties and Structure:
4-(2-Methoxyphenyl)oxazole is a heterocyclic compound with the molecular formula C9H9NO2. The molecule consists of an oxazole ring fused to a methoxy-substituted phenyl group. The presence of the methoxy group on the phenyl ring imparts unique electronic and steric properties to the molecule, which are crucial for its biological activities. The oxazole ring, known for its stability and reactivity, further enhances the compound's potential in various chemical and biological applications.
Synthesis Methods:
The synthesis of 4-(2-Methoxyphenyl)oxazole can be achieved through several well-established methods. One common approach involves the reaction of 2-methoxybenzaldehyde with an appropriate amine and a carbonyl compound under suitable conditions. Another method involves the cyclization of 2-methoxybenzoyl chloride with an amino acid derivative. These synthetic routes have been optimized to achieve high yields and purity, making them suitable for large-scale production in both academic and industrial settings.
Biological Activities:
4-(2-Methoxyphenyl)oxazole has been extensively studied for its diverse biological activities. Recent research has highlighted its potential as an inhibitor of various enzymes and receptors, making it a promising candidate for drug development. For instance, studies have shown that 4-(2-Methoxyphenyl)oxazole exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
In another line of research, 4-(2-Methoxyphenyl)oxazole has been investigated for its anticancer properties. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that 4-(2-Methoxyphenyl)oxazole may have therapeutic potential in the treatment of various cancers.
Potential Applications in Drug Development:
The unique combination of chemical properties and biological activities makes 4-(2-Methoxyphenyl)oxazole an attractive candidate for drug development. Its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for conditions such as rheumatoid arthritis, Alzheimer's disease, and other inflammatory disorders. Furthermore, its anticancer properties suggest that it could be developed into novel anticancer drugs targeting specific cancer types.
In addition to its direct therapeutic applications, 4-(2-Methoxyphenyl)oxazole can serve as a valuable scaffold for the design and synthesis of more potent and selective derivatives. Researchers are actively exploring structural modifications to enhance the compound's pharmacological profile and reduce potential side effects.
Clinical Trials and Future Prospects:
To date, several preclinical studies have demonstrated the safety and efficacy of 4-(2-Methoxyphenyl)oxazole. However, further clinical trials are necessary to validate these findings in human subjects. Ongoing clinical trials are evaluating the compound's safety profile, pharmacokinetics, and therapeutic efficacy in various disease models. If these trials yield positive results, 4-(2-Methoxyphenyl)oxazole
In conclusion, 4-(2-Methoxyphenyl)oxazole
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